5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride
Description
5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride is a fluorinated spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro junction. The fluorine substituent at the 5-position of the benzofuran ring enhances its electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) drug discovery. This compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica Ref: 10-F096910), suggesting challenges in synthesis, stability, or market demand .
Properties
IUPAC Name |
5-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBHWDUTYCQQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens. This suggests that the fluorine atom in the 5-position of the compound may play a crucial role in its interaction with its targets.
Action Environment
It is known that some compounds should be stored in an inert atmosphere at room temperature, which may also apply to this compound.
Biological Activity
5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 239.7 g/mol
- CAS Number : 167484-72-2
Research indicates that compounds within the spiro[1-benzofuran-3,4'-piperidine] class exhibit diverse biological activities. The specific mechanisms of action for this compound include:
-
Anticancer Activity :
- This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that it induces apoptosis and cell cycle arrest in breast cancer cells, suggesting its potential as an anticancer agent .
- The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.
- Neuroprotective Effects :
- Antimicrobial Properties :
Anticancer Studies
A notable study published in Journal of Organic Chemistry examined the synthesis and biological evaluation of several spiro compounds similar to this compound. The findings indicated:
- Cytotoxicity : The compound exhibited IC values in the low micromolar range against several cancer cell lines.
- Mechanism : It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Neuroprotective Studies
Research published in Molecules explored the neuroprotective effects of benzofuran derivatives. Key findings included:
- Oxidative Stress Reduction : The compound significantly reduced levels of reactive oxygen species (ROS) in neuronal cells.
- Neurotransmitter Modulation : It enhanced the release of acetylcholine, suggesting a mechanism that could be beneficial for cognitive function in neurodegenerative diseases .
Data Table: Biological Activities Summary
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of spiro compounds, including 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride, exhibit antidepressant-like effects in animal models. These compounds may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various spiro compounds for their potential as antidepressants. The results demonstrated that certain analogs significantly reduced depressive behaviors in mice through modulation of monoaminergic systems .
Anticancer Properties
This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study:
In vitro studies on human cancer cell lines have shown that this compound can inhibit cell proliferation and promote apoptosis, indicating its potential as a chemotherapeutic agent . Further research is required to elucidate the exact mechanisms involved.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics.
Case Study:
A screening study evaluated the antimicrobial activity of several spiro compounds, including this compound. Results indicated significant inhibition of gram-positive and gram-negative bacteria .
Research Findings and Insights
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. The following table summarizes key findings from various research studies:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogenated Spirobenzofuran-Piperidine Derivatives
Key Observations :
- Electronic Effects : Fluorine (electron-withdrawing) enhances metabolic stability compared to chlorine (moderately electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing). The CF₃ group in the Parchem compound may improve lipophilicity and receptor binding affinity .
Non-Spiro Piperidine-Benzofuran Derivatives
- Paroxetine-Related Compounds: USP Paroxetine Related Compound G RS (±trans-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride) shares a fluorophenyl-piperidine motif but lacks the spirocyclic benzofuran system.
- trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride: Features a methylenedioxy group instead of benzofuran, altering pharmacokinetic properties such as metabolic resistance .
Fluorinated Benzisoxazole-Piperidine Derivatives
Compounds like 43-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate a fluoro-benzisoxazole group linked to piperidine. These molecules exhibit enhanced CNS penetration due to fluorine’s ability to modulate blood-brain barrier permeability, a trait shared with the target spiro compound .
Pharmacological Implications
- Target Selectivity : The spirocyclic framework in this compound may confer selectivity for serotonin receptors (e.g., 5-HT₁A or 5-HT₂A), similar to paroxetine analogs, but with improved metabolic stability due to fluorine .
- Comparative Bioavailability: Fluorinated spiro compounds generally exhibit higher oral bioavailability than non-fluorinated analogs (e.g., 3H-spiro[2-benzofuran-1,3'-piperidine], CAS 54775-03-0), as fluorine reduces first-pass metabolism .
Preparation Methods
Transition Metal-Catalyzed Reactions
Transition metal-catalyzed cyclization represents one of the most efficient methods for constructing the spirocyclic framework. Palladium-catalyzed intramolecular Heck reactions are particularly valuable for achieving cyclization with stereochemical control. This approach enables the formation of the critical spiro junction that connects the benzofuran and piperidine rings in a single step with high efficiency.
Starting Material Selection
A common approach involves starting with appropriately substituted benzofuran derivatives and piperidine precursors. For the synthesis of 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine], 5-fluorobenzofuran serves as a key starting material, which can be reacted with piperidine derivatives under controlled conditions to yield the desired spiro compound. The selection of appropriate precursors with pre-installed fluorine atoms eliminates the need for late-stage fluorination, which can be challenging.
Cyclization/Aminolysis Approaches
These reactions are crucial for forming the spirocyclic structure. Depending on the specific starting materials, different cyclization strategies can be employed:
- Intramolecular cyclization of appropriately functionalized intermediates
- Aminolysis reactions of suitable precursors
- Cyclization processes involving isatin derivatives or cyclic diketones
Specific Synthesis Routes for 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]
Based on the available literature, several specific routes can be adapted or directly applied to synthesize 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine].
Route A: Cyclization of 5-Fluorobenzofuran with Piperidine Derivatives
This method involves the reaction of 5-fluorobenzofuran with appropriate piperidine derivatives under specific conditions to form the spirocyclic structure.
Procedure:
- Prepare 5-fluorobenzofuran and the appropriate piperidine derivative
- Combine the reactants in a suitable solvent (typically DMSO or THF)
- Add a catalyst system (often palladium-based) to facilitate the reaction
- Heat the reaction mixture under controlled conditions, typically 60-80°C
- Monitor the reaction progress using TLC or HPLC
- Purify the product by column chromatography
While this approach is straightforward in concept, it requires careful control of reaction conditions to achieve good yields of the desired spiro compound.
Route B: Reductive Cyclization Approach
Drawing from related compound syntheses, a reductive cyclization approach can be employed, particularly useful for constructing the spirocyclic framework.
Procedure:
- Synthesize a 4-cyano-4-(2-fluorophenyl)-1-methyl-piperidine intermediate
- Subject this intermediate to reductive cyclization using lithium aluminum hydride
- Conduct the reaction in solvents such as 1,2-dimethoxyethane or tetrahydrofuran
- Maintain temperature from ambient to reflux of the reaction mixture
- Work up the reaction and isolate the product
This method can be adapted for the synthesis of 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] by using appropriate fluorinated starting materials that will position the fluorine atom at the desired 5-position of the final product.
Route C: Grignard Reaction Pathway
This synthetic route involves treatment of 4-cyano-4-(2-fluorophenyl)-1-methoxypiperidine with Grignard reagents, followed by reduction:
Procedure:
- Prepare 4-cyano-4-(2-fluorophenyl)-1-methoxypiperidine
- React with a Grignard reagent (R'MgY, where R' is alkyl and Y is bromine or chlorine)
- Form the intermediate cyclic compound (3-H-indole)
- Reduce the intermediate using sodium borohydride or lithium aluminum hydride
- Purify the final product
While this method was developed for related indoline compounds, it can be modified for benzofuran systems by selecting appropriate precursors that incorporate the benzofuran core structure.
Route D: Condensation of o-Hydroxyl Acetophenones with Piperidone
Based on the synthesis of analogous spiro compounds, this route offers a practical approach that can be adapted for 5-fluoro-substituted derivatives:
Procedure:
- Condense 5-fluoro-substituted o-hydroxyl acetophenone with N-Boc piperidin-4-one in the presence of pyrrolidine
- Form the critical spirane intermediate (yield: 70-83%)
- Reduce the ketone groups with NaBH₄ to furnish the corresponding alcohols (yield: 52-75%)
- Remove the Boc protecting group using trifluoroacetic acid (TFA)
- Form the final spiro compound through elimination reaction using p-toluenesulfonic acid (TsOH) as catalyst
This method has been demonstrated to be effective for various substituted spiropiperidines and could be specifically tailored for the 5-fluoro derivative.
Table 1. Comparison of Synthetic Routes for 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]
| Route | Key Starting Materials | Major Intermediates | Catalyst/Reagents | Expected Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| A | 5-Fluorobenzofuran, piperidine derivatives | Spirocyclic intermediates | Pd-based catalysts | 60-75% | Direct approach; fewer steps | Requires specialized catalysts |
| B | 4-Cyano-4-(2-fluorophenyl)-1-methyl-piperidine | Cyclized intermediates | LiAlH₄ | 55-70% | Good stereochemical control | Sensitive to moisture; requires careful handling |
| C | 4-Cyano-4-(2-fluorophenyl)-1-methoxypiperidine | 3-H-indole derivatives | Grignard reagents, NaBH₄ | 50-65% | Versatile for modifications | Multiple steps; moderate yields |
| D | 5-Fluoro-o-hydroxyl acetophenone, N-Boc piperidin-4-one | Spirane intermediates, alcohols | Pyrrolidine, NaBH₄, TsOH | 45-60% | Well-documented for analogues | Longer synthetic sequence |
Conversion to Hydrochloride Salt Form
The conversion of 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] to its hydrochloride salt is a critical final step that enhances its stability, solubility, and shelf-life.
General Salt Formation Procedure
Procedure:
- Dissolve purified 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] in an appropriate solvent (typically ether or a mixture of ether/hexane)
- Slowly add a solution of hydrogen chloride (usually in ether or dioxane) to the stirred solution
- Continue stirring until precipitation is complete
- Filter the precipitate and wash with appropriate solvents
- Dry the hydrochloride salt under vacuum at controlled temperature
Alternative Salt Formation Methods
For optimization purposes, alternative methods can be employed:
- Acetone-HCl Method : Dissolve the free base in acetone and add concentrated HCl dropwise until precipitation occurs.
- Methanolic HCl Method : Use a solution of HCl in methanol for more controlled salt formation, particularly useful for sensitive compounds.
- Gas-Phase Method : Bubble HCl gas through a solution of the free base in a suitable solvent for more precise control of the salt formation process.
Analytical Verification and Characterization
Confirming the successful synthesis of this compound requires comprehensive analytical characterization.
Spectroscopic Characterization
NMR Spectroscopy : The ¹H NMR spectrum typically shows distinct chemical shifts for the piperidine protons (δ 2.5–3.5 ppm) and benzofuran aromatic protons (δ 6.8–7.4 ppm). The presence of the fluorine atom can be confirmed by the characteristic coupling patterns in the aromatic region.
¹⁹F NMR Spectroscopy : This technique provides definitive confirmation of the fluorine substituent, typically showing a chemical shift around δ -120 to -140 ppm, depending on the exact electronic environment.
IR Spectroscopy : Key absorptions include bands for C-F stretching (typically 1000-1400 cm⁻¹), as well as characteristic patterns for the spirocyclic skeleton.
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight (243.71 g/mol for the hydrochloride salt) and fragmentation pattern. High-resolution mass spectrometry is particularly valuable for confirming the exact mass and molecular formula.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography of crystals of this compound provides unambiguous verification of the three-dimensional arrangement of atoms, including the spirocyclic junction and the position of the fluorine substituent.
Optimization of Synthesis Parameters
Several factors can significantly impact the yield and purity of this compound synthesis.
Solvent Effects
The choice of solvent can dramatically influence reaction outcomes in spirocycle formation. Common solvents include:
| Solvent | Impact on Reaction | Typical Yield (%) | Best For |
|---|---|---|---|
| DMSO | Facilitates nucleophilic reactions | 65-80% | Cyclization steps |
| THF | Compatible with organometallic reagents | 60-75% | Grignard reactions |
| Chloroform | Good for acid-catalyzed steps | 55-70% | Deprotection reactions |
| Methanol | Useful for reductions | 50-65% | Reduction steps |
| 1,2-Dimethoxyethane | Useful for reductive cyclization | 60-75% | LiAlH₄ reactions |
Temperature Control
Precise temperature control is crucial for spirocycle formation:
- For cyclization reactions: Typically 60-80°C is optimal
- For salt formation: Room temperature or slightly below
- For reductive steps: 0-5°C initially, followed by controlled warming
Catalyst and Reagent Selection
The choice of catalysts and reagents significantly impacts yields and reaction rates:
| Reaction Type | Recommended Catalyst/Reagent | Typical Loading | Alternative Options |
|---|---|---|---|
| Spirocyclization | Pd(OAc)₂/PPh₃ | 5-10 mol% | Pd(dba)₂, Pd₂(dba)₃ |
| Reduction | NaBH₄ | 1.5-2.0 equiv | LiAlH₄, DIBAL-H |
| Deprotection | TFA | 5-10 equiv | HCl in dioxane, formic acid |
| Salt formation | HCl in ether | 1.1-1.2 equiv | HCl in dioxane |
Stock Solution Preparation
For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of different concentrations:
Table 2. Stock Solution Preparation Guide for this compound
| Concentration | Volume Needed for Various Amounts | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 4.1032 mL | 20.5162 mL | 41.0324 mL |
| 5 mM | 0.8206 mL | 4.1032 mL | 8.2065 mL |
| 10 mM | 0.4103 mL | 2.0516 mL | 4.1032 mL |
General Tips for Solution Preparation:
- Select the appropriate solvent based on the solubility of the compound
- Once prepared, store solutions in separate packages to avoid degradation from repeated freezing and thawing
- When stored at -80°C, use within 6 months
- When stored at -20°C, use within 1 month
- To increase solubility, warm the tube to 37°C and use ultrasonic bath agitation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran ring followed by spirocyclization with a piperidine moiety. Critical steps include fluorination at the 5-position using agents like Selectfluor™ under anhydrous conditions. The hydrochloride salt is formed in the final step via acid-base neutralization. Purity (>98%) is achieved through controlled reaction temperatures (0–5°C for fluorination) and pH adjustments (pH 6.5–7.0 during crystallization) to minimize byproducts. Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, the fluorine atom’s electronic effects are observable in ¹⁹F NMR (δ ≈ -110 ppm) .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base, making it suitable for in vitro studies. Stability tests under varying pH (3–9) and temperatures (4–37°C) show minimal degradation over 48 hours when stored in amber vials at -20°C. Lyophilization is recommended for long-term storage .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Piperidine derivatives can cause respiratory irritation (H315/H319). Spills should be neutralized with 5% acetic acid and disposed of as hazardous waste. Environmental modeling suggests low bioaccumulation, but aquatic toxicity requires containment measures .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., palladium for cross-coupling) and solvent polarity. For example, replacing THF with DMF increases spirocyclization efficiency by 15%. Monitor reaction progress via LC-MS to identify intermediates. Impurity profiling (e.g., residual solvents) should follow ICH Q3C guidelines .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic rotational isomerism in the spiro structure. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures. For example, broadening of piperidine protons at 25°C resolves into distinct signals at -40°C, confirming conformational flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or modifying the piperidine ring). Test binding affinity via radioligand assays (e.g., serotonin or dopamine receptors). Molecular docking simulations (using AutoDock Vina) can predict interactions with CNS targets, guided by analogs like paroxetine hydrochloride .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Methodological Answer : Focus on bioavailability (oral vs. intravenous administration in rodent models), half-life (t½), and blood-brain barrier penetration. Use HPLC-MS/MS to quantify plasma concentrations. For CNS targets, measure brain-to-plasma ratios (e.g., >0.5 indicates sufficient penetration) .
Q. How to develop a stability-indicating HPLC method for degradation profiling?
- Methodological Answer : Use a C18 column with a gradient mobile phase (acetonitrile/0.1% formic acid). Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify degradation products. Validate specificity, linearity (R² >0.999), and LOQ (<0.1% w/w) per ICH Q2(R1). UV-DAD detection at 254 nm is recommended .
Q. What environmental impact assessments are necessary for lab-scale disposal?
- Methodological Answer : Conduct OECD 301F biodegradation tests. Piperidine derivatives show moderate persistence (t½ ~30 days in soil). Use computational tools like ECOSAR to predict ecotoxicity (e.g., LC50 for fish >100 mg/L). Incineration with energy recovery is preferred over aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
